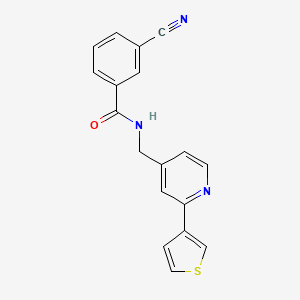
3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a pyridine ring
Mechanism of Action
Target of Action
It’s known that similar compounds have been used extensively as reactants to form a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the last decade .
Mode of Action
It’s known that similar compounds can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds enables them to react with common bidentate reagents .
Biochemical Pathways
Similar compounds have been known to be involved in the synthesis of various organic heterocycles , which can have a wide range of biological activities.
Result of Action
Similar compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Action Environment
It’s known that the synthesis of similar compounds can be carried out under different reaction conditions , suggesting that the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular health, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, the compound may influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative. This can be achieved through various methods, including the reaction of 2-bromo-3-thiophenylpyridine with suitable reagents.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridine derivative with a cyano-containing reagent such as sodium cyanide.
Formation of the Benzamide Derivative: The final step involves the formation of the benzamide derivative. This can be achieved through the reaction of the cyano-substituted pyridine derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-pyridylmethyl)benzamide: Similar structure but lacks the thiophene ring.
3-cyano-N-(thiophen-2-ylmethyl)benzamide: Similar structure but lacks the pyridine ring.
3-cyano-N-(4-pyridylmethyl)benzamide: Similar structure but has a different substitution pattern on the pyridine ring.
Uniqueness
3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both the thiophene and pyridine rings. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its similar compounds.
Properties
IUPAC Name |
3-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-10-13-2-1-3-15(8-13)18(22)21-11-14-4-6-20-17(9-14)16-5-7-23-12-16/h1-9,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKLPVJRHVUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
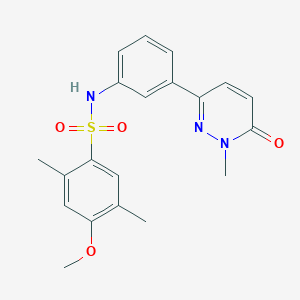
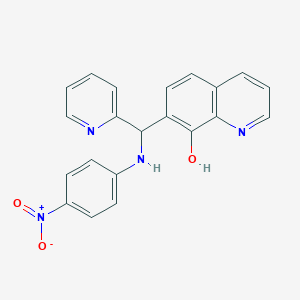
![3-[(4-fluorophenyl)methyl]-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2623508.png)
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}[4-(trifluoromethyl)phenyl]methyl)piperidin-4-ol](/img/structure/B2623509.png)
![(1s,6r)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B2623510.png)
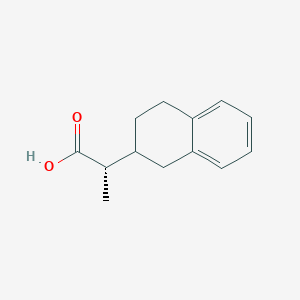


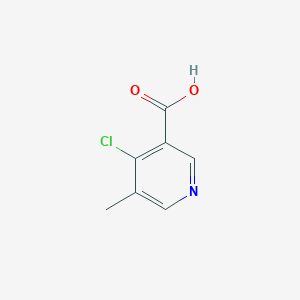
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate](/img/structure/B2623520.png)
![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)

![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
